4-fluoro-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-[2-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a methylphenyl group, and a dihydroquinazolinone moiety. Its molecular formula is C22H17FN2O2.
Preparation Methods
The synthesis of 4-FLUORO-N-[2-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final step involves coupling the quinazolinone intermediate with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-FLUORO-N-[2-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
4-FLUORO-N-[2-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[2-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-FLUORO-N-[2-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]BENZAMIDE can be compared with other similar compounds, such as:
2-FLUORO-N-(4-METHYLPHENYL)BENZAMIDE: This compound has a similar structure but lacks the quinazolinone moiety, which may result in different chemical and biological properties.
4-FLUORO-2-METHYLPHENOL: This compound contains a fluorine atom and a methyl group but lacks the benzamide and quinazolinone components.
N-(3-CHLORO-2-METHYLPHENYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE: This compound has a thiazole ring instead of a quinazolinone ring, leading to different reactivity and applications.
The uniqueness of 4-FLUORO-N-[2-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16FN3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C22H16FN3O2/c1-14-6-8-15(9-7-14)20-24-19-5-3-2-4-18(19)22(28)26(20)25-21(27)16-10-12-17(23)13-11-16/h2-13H,1H3,(H,25,27) |
InChI Key |
QANYSSPWUQBQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.